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5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one
Overview
Description
5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one typically involves the reaction of N-(1-tosylethyl)thiourea with the potassium enolate of acetylacetone, followed by acid-catalyzed dehydration . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Medicine: It is being explored for its potential use in developing new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating cellular responses .
Comparison with Similar Compounds
5-Acetyl-4,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2-thione: This compound shares a similar pyrimidine core but differs in the presence of a thione group instead of a methylsulfanyl group.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyrimidine ring system and exhibit a wide range of biological activities.
Uniqueness: 5-Acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylsulfanyl group provides opportunities for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-acetyl-1,6-dimethyl-4-methylsulfanylpyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-7(6(2)12)8(14-4)10-9(13)11(5)3/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLQWVNGKBVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1C)SC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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